2-Chloro-4-nitrobenzene-1,3-diamine
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Overview
Description
“2-Chloro-4-nitrobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-nitrobenzene-1,3-diamine” consists of a benzene ring with a chlorine atom, a nitro group, and two amine groups attached to it . The positions of these substituents on the benzene ring can significantly influence the properties and reactivity of the molecule.
Scientific Research Applications
- 2-Chloro-4-nitrobenzene-1,3-diamine serves as an intermediate in the synthesis of dyes and pigments . Its chemical structure allows for modifications that lead to vibrant colorants used in textiles, printing, and other industries.
- 1-Chloro-2,4-dinitrobenzene , a closely related compound, is used as a reagent for detecting and quantifying pyridine derivatives. Researchers can assess the presence of pyridine-containing compounds in various samples using this method .
Dye and Pigment Intermediates
Detection and Determination of Pyridine Compounds
These applications highlight the versatility of 2-Chloro-4-nitrobenzene-1,3-diamine in both analytical techniques and chemical synthesis. Researchers continue to explore its properties and potential across various scientific domains . If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their stability and reactivity .
Mode of Action
2-Chloro-4-nitrobenzene-1,3-diamine interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of 2-Chloro-4-nitrobenzene-1,3-diamine with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the compound . The downstream effects of this interaction include the formation of various substituted benzene derivatives .
Result of Action
The molecular and cellular effects of 2-Chloro-4-nitrobenzene-1,3-diamine’s action are largely dependent on the specific context in which it is used. In general, the compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of properties and potential applications, depending on the specific substituents that are introduced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-nitrobenzene-1,3-diamine. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which the compound participates
properties
IUPAC Name |
2-chloro-4-nitrobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLGTOMYCVBTHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572701 |
Source
|
Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261764-92-5 |
Source
|
Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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